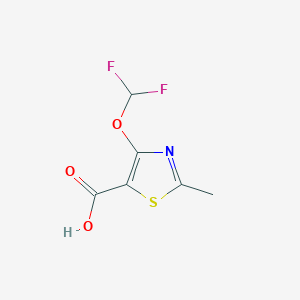

4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

4-(difluoromethoxy)-2-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO3S/c1-2-9-4(12-6(7)8)3(13-2)5(10)11/h6H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLHUMOBYBIMTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C(=O)O)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methylthiazole with difluoromethoxy reagents under controlled conditions. The carboxylic acid group is then introduced through oxidation or carboxylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The difluoromethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized thiazole compounds.

Scientific Research Applications

4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The carboxylic acid group can also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Structural Features

The following table highlights key structural differences and similarities between the target compound and selected analogs:

Key Observations:

- Position 4 : The target compound’s difluoromethoxy group (-OCF₂H) is unique compared to methoxy (e.g., ), trifluoromethylphenyl (e.g., ), or halogenated aryl groups (e.g., ). This substituent balances electron-withdrawing properties and moderate lipophilicity.

- Position 2: The methyl group in the target compound minimizes steric hindrance, contrasting with bulky aryl (e.g., ) or amino substituents (e.g., ).

- Position 5 : Carboxylic acid enhances water solubility compared to ester derivatives (e.g., ), which may improve bioavailability but reduce membrane permeability.

Biological Activity

4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid (DFM-TCA) is a thiazole derivative that has garnered attention for its potential biological activity. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a detailed overview of the biological activity of DFM-TCA, including its mechanisms of action, biochemical pathways, and relevant case studies.

Target Interaction

DFM-TCA interacts with various biological targets, potentially modulating pathways associated with metabolic disorders and inflammation. The compound's structure allows it to engage in non-covalent interactions with proteins and enzymes, influencing their activity. For instance, thiazole derivatives have been shown to inhibit enzymes involved in lipid metabolism, which may be relevant for conditions such as diabetes and obesity .

Biochemical Pathways

The biological activity of DFM-TCA may involve several key biochemical pathways:

- Antioxidant Pathways : DFM-TCA may enhance the body's antioxidant defenses, reducing oxidative stress and inflammation. This effect is crucial in managing conditions like type 2 diabetes and cardiovascular diseases .

- Lipid Metabolism : The compound has been linked to the modulation of lipid profiles, potentially lowering levels of triglycerides and cholesterol .

- Cell Signaling : DFM-TCA may influence cell signaling pathways that regulate cell growth and apoptosis, contributing to its anticancer properties .

In Vitro Studies

In vitro studies have demonstrated that DFM-TCA exhibits significant cytotoxicity against various cancer cell lines. For example, one study reported a dose-dependent inhibition of cell proliferation in human breast cancer cells, with IC50 values indicating potent activity .

In Vivo Studies

Animal model studies have further elucidated the effects of DFM-TCA. In a streptozotocin-induced diabetic rat model, administration of DFM-TCA resulted in improved glucose tolerance and reduced insulin resistance. The compound also showed protective effects on pancreatic islets and reduced markers of oxidative stress .

Case Studies

- Diabetes Management : A study involving diabetic rats treated with DFM-TCA showed significant reductions in blood glucose levels and improvements in lipid profiles after four weeks of treatment. Histopathological analysis revealed restored morphology of pancreatic islets, suggesting a protective effect against diabetes-induced damage .

- Anticancer Activity : In another investigation, DFM-TCA was tested against various cancer cell lines. The results indicated that the compound could induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Comparative Analysis

To better understand the unique properties of DFM-TCA, it is beneficial to compare it with other thiazole derivatives:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic Acid | Antidiabetic | Antioxidant and anti-inflammatory effects |

| 2-Methylthiazole-5-carboxylic Acid Derivatives | Antimicrobial | Inhibition of bacterial growth |

| 4-(3,4-Dimethoxyphenyl)-2-methylthiazole-5-carboxylic Acid | Fungicidal and insecticidal | Disruption of cellular processes in fungi/insects |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing 4-(difluoromethoxy)-2-methylthiazole-5-carboxylic acid, and how can purity be ensured?

- Methodology :

-

Step 1 : The thiazole core is typically constructed via cyclization of thiourea derivatives with α-halo ketones. For example, Liu et al. (2004) synthesized analogous thiazole-5-carboxylic acid derivatives by reacting substituted phenylacetic acid hydrazides with thiocyanates under reflux in DMSO, followed by cyclization .

-

Step 2 : Introduction of the difluoromethoxy group may involve nucleophilic substitution using difluoromethylating agents (e.g., ClCFOAr) under basic conditions, as seen in related difluoromethoxy-containing compounds .

-

Purification : Recrystallization from ethanol/water mixtures (yield ~65%) and HPLC analysis (C18 column, acetonitrile/water gradient) are recommended for purity ≥97% .

- Data Table :

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : H and C NMR confirm the thiazole ring (δ ~7.5–8.5 ppm for C5-H) and difluoromethoxy group (δ ~6.5 ppm for OCFH) .

- FTIR : Carboxylic acid C=O stretch (~1700 cm), thiazole C=N (~1600 cm), and OCF vibrations (~1150 cm) .

- LC-MS : High-resolution MS (negative ion mode) verifies molecular ion [M-H] at m/z 248.02 (calculated for CHFNOS) .

Advanced Research Questions

Q. How can researchers optimize the cyclization step to address low yields or side-product formation?

- Strategies :

-

Catalyst Screening : Use of NaOAc or KCO as bases enhances cyclization efficiency, as demonstrated in analogous thiazole syntheses .

-

Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve reaction homogeneity, while reducing temperature gradients minimizes decomposition .

-

In Situ Monitoring : TLC or inline IR spectroscopy detects intermediates, allowing real-time adjustments to reaction duration .

Q. What is the reactivity profile of the difluoromethoxy group in substitution or coupling reactions?

- Key Insights :

- Electrophilic Substitution : The OCF group is electron-withdrawing, directing electrophiles to the thiazole ring’s C4 position. For example, bromination at C4 occurs selectively in similar structures .

- Cross-Coupling : Suzuki-Miyaura coupling with boronic acids is feasible at C5 if the carboxylic acid is protected (e.g., as a methyl ester) .

- Stability Concerns : Prolonged exposure to strong acids/bases may hydrolyze the difluoromethoxy group to -OH, requiring mild conditions (<pH 7) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

- Approach :

-

Core Modifications :

-

Replace the methyl group at C2 with bulkier substituents (e.g., ethyl, isopropyl) to enhance lipophilicity and membrane permeability .

-

Substitute the carboxylic acid with bioisosteres (e.g., tetrazole) to improve metabolic stability .

-

Biological Screening : Test derivatives against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using assays from .

- Data Table :

Contradictions and Limitations

- Synthesis : confirms commercial availability (97% purity), but no peer-reviewed synthesis protocol exists for the exact compound. Researchers must adapt methods from analogous thiazoles .

- Bioactivity : While and suggest potential antimicrobial/anti-inflammatory uses, direct data for this compound are lacking. Preliminary assays are essential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.